molecular formula C13H9ClN2O3 B6393185 3-(3-Carbamoyl-4-chlorophenyl)picolinic acid CAS No. 1261931-58-1

3-(3-Carbamoyl-4-chlorophenyl)picolinic acid

Cat. No.: B6393185
CAS No.: 1261931-58-1
M. Wt: 276.67 g/mol
InChI Key: QZDKADAGUJSTET-UHFFFAOYSA-N
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Description

3-(3-Carbamoyl-4-chlorophenyl)picolinic acid is an organic compound with the molecular formula C13H9ClN2O3 This compound is characterized by the presence of a picolinic acid core substituted with a 3-carbamoyl-4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carbamoyl-4-chlorophenyl)picolinic acid typically involves multi-step organic reactions. One common method involves the initial formation of the picolinic acid core, followed by the introduction of the 3-carbamoyl-4-chlorophenyl group through a series of substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Carbamoyl-4-chlorophenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted picolinic acid derivatives.

Scientific Research Applications

3-(3-Carbamoyl-4-chlorophenyl)picolinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, picolinic acid, shares the core structure but lacks the 3-carbamoyl-4-chlorophenyl group.

    3-Carbamoyl-4-chlorophenyl Derivatives: Compounds with similar substituents on different core structures.

Uniqueness

3-(3-Carbamoyl-4-chlorophenyl)picolinic acid is unique due to the specific combination of the picolinic acid core and the 3-carbamoyl-4-chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-carbamoyl-4-chlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-10-4-3-7(6-9(10)12(15)17)8-2-1-5-16-11(8)13(18)19/h1-6H,(H2,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDKADAGUJSTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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